Functional Group Differentiation: Methyl Ester Versus Free Carboxylic Acid – Synthetic Versatility and Charge Neutrality
Azido-PEG4-(CH2)3-methyl ester contains a neutral methyl ester terminus (MW: 319.35 g/mol) [1], whereas the closest carboxylic acid analog Azido-PEG4-propionic acid (CAS 1257063-35-6) possesses a free -COOH terminus (MW: 291.30 g/mol) . The methyl ester provides a protected carboxylic acid handle that can be selectively hydrolyzed under mild basic conditions to generate the free acid in situ, enabling sequential orthogonal conjugation strategies not feasible with the pre-hydrolyzed analog. Critically, the neutral methyl ester imposes zero net charge at physiological pH, whereas the carboxylic acid analog carries an anionic charge (-1) that influences aqueous solubility, cell permeability, and non-specific electrostatic interactions with charged biomolecules .
| Evidence Dimension | Terminal functional group and net molecular charge |
|---|---|
| Target Compound Data | Methyl ester (-COOCH₃); MW: 319.35 g/mol; Net charge at pH 7.4: 0 |
| Comparator Or Baseline | Azido-PEG4-propionic acid (-COOH); MW: 291.30 g/mol; Net charge at pH 7.4: -1 |
| Quantified Difference | Molecular weight difference: +28.05 g/mol; Charge difference: Δ = +1 (neutral vs. anionic) |
| Conditions | Physiological pH 7.4; aqueous buffer |
Why This Matters
Selection between methyl ester and free acid determines whether the user requires a protected, charge-neutral precursor for sequential bioconjugation or a directly reactive, negatively charged carboxylate for immediate amide coupling, with the former being essential when charge-sensitive membrane permeability or non-specific binding must be minimized.
- [1] PubChem. Compound Summary: Azido-PEG4-(CH2)3-methyl ester. PubChem CID: 102514751. View Source
